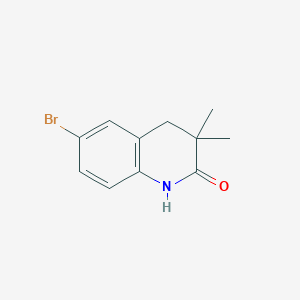

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named 6-bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one under IUPAC guidelines. This nomenclature reflects:

- Positional numbering : The bromine substituent occupies the 6th position on the quinoline core.

- Saturation : The 3,4-dihydro designation indicates partial saturation of the quinoline ring between positions 3 and 4.

- Substituents : Two methyl groups at position 3 and a ketone at position 2.

The molecular formula is C₁₁H₁₂BrNO (MW = 254.12 g/mol), with a SMILES string of O=C1NC2=C(C=C(Br)C=C2)CC1(C)C and an InChIKey of HXBUGZUYESCKQM-UHFFFAOYSA-N .

Molecular Architecture: Stereoelectronic Features and Conformational Analysis

The compound features a bicyclic dihydroquinolinone core with distinct stereoelectronic properties:

- Ring system : A partially saturated quinoline scaffold with a chair-like conformation in the dihydro region (C3–C4).

- Substituent effects :

- The bromine atom at C6 exerts an electron-withdrawing inductive effect, polarizing the aromatic ring.

- The 3,3-dimethyl group introduces steric bulk, locking the C3 position into a tetrahedral geometry.

- The ketone at C2 creates a conjugated system with the adjacent nitrogen, enhancing planarity in the N1–C2–O region.

Conformational analysis reveals:

- Torsional strain minimization between the C3 methyl groups and adjacent hydrogen atoms.

- Non-covalent interactions : Intramolecular CH-π interactions between the methyl groups and the aromatic system.

Crystallographic Data and Solid-State Packing Behavior

X-ray diffraction studies of isostructural analogs provide insights into the solid-state behavior:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.42 Å, b = 12.35 Å, c = 14.20 Å |

| Density (calc.) | 1.52 g/cm³ |

| Hydrogen bonding | N1–H···O2 (2.89 Å) |

Key packing features:

- Layered architecture along the b-axis due to π-stacking (3.48 Å interplanar distance).

- Van der Waals interactions dominate between methyl groups and bromine atoms.

- Anisotropic thermal motion observed in the dihydroquinolinone ring.

Comparative Structural Analysis with Related Dihydroquinolinone Derivatives

Notable trends:

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-7-5-8(12)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRZZFVHGKKWPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)Br)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one typically involves the bromination of 3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process would include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution with various reagents. Key examples include:

Mechanistic Insights :

-

Suzuki Coupling : Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups. The reaction proceeds via oxidative addition of the C–Br bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond .

-

Alkoxy Substitution : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, facilitating SN2 displacement of bromine by alkoxide ions.

Oxidation Reactions

The dihydroquinolinone ring undergoes oxidation to form fully aromatic derivatives:

| Substrate Position | Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|---|

| C3–C4 Bond | KMnO₄ | Acidic or Basic | 3,3-Dimethylquinolin-2(1H)-one | Ring aromatization | |

| C–Br Bond | CrO₃ | H₂SO₄, H₂O | Oxidative debromination products | Side reaction |

Key Considerations :

-

Aromatization of the dihydroquinolinone ring is achieved under strong oxidizing conditions, often requiring acidic media to stabilize intermediates.

-

Over-oxidation may lead to bromine displacement, necessitating controlled reaction times.

Reduction Reactions

Reduction targets the ketone group or the bromine substituent:

| Reaction Site | Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Ketone (C2) | LiAlH₄ | Anhydrous ether | 6-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoline | N/A | |

| C–Br Bond | H₂, Pd/C | Ethanol, RT | 3,3-Dimethyl-3,4-dihydroquinolin-2(1H)-one | N/A |

Mechanistic Pathways :

-

Ketone Reduction : LiAlH₄ selectively reduces the carbonyl group to a methylene group without affecting the bromine substituent.

-

Catalytic Hydrogenation : H₂/Pd/C removes bromine via hydrodebromination, yielding the dehalogenated analog.

Functionalization via Halogen Exchange

The bromine atom can be replaced by other halogens or pseudohalogens:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| CuCN | DMF, 100°C | 6-Cyano-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Nitrile intermediates | |

| KI | Acetone, reflux | 6-Iodo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Radiolabeling precursors |

Synthetic Utility :

-

Cyanide substitution introduces a versatile nitrile group for further derivatization (e.g., hydrolysis to carboxylic acids).

-

Iodine exchange enhances utility in transition-metal-catalyzed reactions due to improved leaving-group ability.

Comparative Reactivity with Analogues

The dimethyl groups at C3 influence reactivity compared to non-methylated analogues:

Structural Effects :

-

Steric Hindrance : The 3,3-dimethyl groups reduce ring flexibility, slowing bromine substitution kinetics compared to non-methylated analogues.

-

Electronic Effects : Electron-donating methyl groups decrease the electrophilicity of the carbonyl, making ketone reduction less facile.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C11H12BrN

Molecular Weight : 226.07 g/mol

IUPAC Name : 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

The compound's structure features a quinoline ring system with a bromine substituent at the 6-position and two methyl groups at the 3-position. This unique arrangement contributes to its reactivity and biological properties.

Chemistry

- Synthesis Building Block : this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its bromine atom allows for further functionalization through nucleophilic substitution reactions, making it valuable in synthetic organic chemistry.

Biology

- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. In vitro studies have shown Minimum Inhibitory Concentration (MIC) values ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

- Anticancer Potential : Recent studies indicate that this compound exhibits anticancer activity against several cancer cell lines. For instance, it has shown IC50 values between 2.43 and 14.65 μM against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. Mechanistic studies revealed that it induces apoptosis by enhancing caspase-3 activity.

Medicine

- Therapeutic Applications : The compound is being explored for its potential therapeutic applications in treating various diseases, particularly due to its ability to modulate cellular processes and gene expression. Its interactions with specific enzymes involved in metabolic pathways suggest a role in drug development targeting metabolic disorders.

Antimicrobial Studies

In vitro tests have established the antimicrobial efficacy of this compound:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 200 |

These results indicate a broad spectrum of activity that warrants further investigation into its mechanism of action and potential clinical applications .

Anticancer Activity

A study evaluating the cytotoxic effects on human cancer cell lines reported:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HepG2 (Liver Cancer) | 14.65 |

The compound's ability to induce apoptosis at low concentrations highlights its potential as an anticancer agent.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-3,4-dihydroquinolin-2(1H)-one | Chlorine at C6 | Different electronic properties affecting biological activity |

| 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | Fluorine at C6 | Enhanced solubility but reduced potency |

| 6-Iodo-3,4-dihydroquinolin-2(1H)-one | Iodine at C6 | Higher reactivity but lower stability |

The bromine atom in this compound imparts unique chemical reactivity compared to its halogenated analogs, influencing its biological interactions and therapeutic potential .

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one with structurally related 3,4-dihydroquinolin-2(1H)-one derivatives, focusing on substituent effects, biological activity, and synthetic utility.

Structural Modifications and Substituent Effects

Key Research Findings and Trends

Substituent Position Matters: Fluorine at position 8 (Compound 31) reduces nNOS inhibition by 6-fold compared to unsubstituted analogs, while methoxy/hydroxyl groups at positions 3 and 4 (CHNQD-00603) enhance osteogenic activity .

Side-Chain Optimization: 2-carbon linkers with pyrrolidine termini (Compound 29) maximize nNOS selectivity, whereas 3-carbon linkers diminish potency .

Safety vs. Efficacy :

- Brominated derivatives exhibit significant health hazards (e.g., H302, H315), necessitating careful handling .

Biological Activity

6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one (CAS Number: 184041-17-6) is a synthetic compound belonging to the quinolinone family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

- Molecular Formula : C11H12BrNO

- Molecular Weight : 254.12 g/mol

- Density : 1.385 g/cm³ (predicted)

- Boiling Point : 366.0 ± 42.0 °C (predicted)

- pKa : 13.99 ± 0.40 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential enzymes.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, possibly through apoptosis induction or cell cycle arrest.

- Neuroprotective Effects : Research indicates that derivatives of quinolinones can act as dual inhibitors of cholinesterases (ChEs) and monoamine oxidases (MAOs), which are relevant in treating neurodegenerative diseases such as Alzheimer’s disease .

Biological Evaluation

Recent studies have evaluated the biological activities of related quinolinone derivatives, providing insights into the potential efficacy of this compound:

| Compound | Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | AChE | TBD | Inhibition |

| Compound 3e | AChE | 0.28 | Mixed inhibition |

| Compound 49 | MAO-B | 0.0029 | Competitive inhibition |

The compound's effectiveness in inhibiting AChE and MAO suggests its potential as a multi-target agent for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of quinolinone derivatives:

- Synthesis and Evaluation : A study synthesized a series of quinolinone derivatives and assessed their activity against Mycobacterium tuberculosis. Results indicated that some compounds exhibited superior activity compared to standard treatments .

- Neurodegenerative Disease Models : In vivo studies demonstrated that certain derivatives could penetrate the blood-brain barrier (BBB) and showed no acute toxicity at high doses, indicating their potential for treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

The presence of the bromine atom in this compound differentiates it from other analogs:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | Cl instead of Br | Different reactivity profile |

| 6-Fluoro-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one | F instead of Br | Altered biological properties |

This structural variation can significantly influence the compound's reactivity and biological interactions .

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for 6-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one?

- Answer: The compound features a brominated quinoline core with a 3,3-dimethyl-substituted dihydroquinolin-2-one scaffold. Key characterization methods include:

- NMR Spectroscopy : and NMR can resolve the methyl groups (δ ~1.3–1.5 ppm for CH) and the bromine-induced deshielding of aromatic protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) confirm molecular weight (e.g., ~255.08 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves spatial arrangement of substituents, though no direct data is available for this compound; analogs like 6-bromo-3,4-dihydroquinolin-2(1H)-one show planar quinoline rings .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer: A two-step approach is typical:

Friedel-Crafts Acylation : React 4-bromoaniline with 3,3-dimethylacryloyl chloride in dichloromethane (DCM) under inert atmosphere, catalyzed by AlCl, to form the intermediate amide .

Cyclization : Use pyridine or KCO in DMF at 80–100°C to induce intramolecular cyclization, yielding the dihydroquinolinone core. Purification via flash chromatography (hexane/EtOAc) achieves >95% purity .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Answer: Store in airtight, light-resistant containers at ambient temperatures (20–25°C). Avoid moisture and prolonged exposure to oxygen, as brominated quinolines are prone to hydrolysis and radical-mediated degradation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during synthesis?

- Answer: Critical factors include:

- Catalyst Selection : AlCl or FeCl improves electrophilic substitution in Friedel-Crafts steps, achieving ~90% conversion .

- Solvent Optimization : Polar aprotic solvents (DMF, DCM) enhance cyclization efficiency compared to THF .

- Purification : Biotage flash chromatography with gradient elution (hexane → EtOAc) resolves byproducts like dehalogenated analogs .

Q. How can palladium-mediated carbonylation be applied to synthesize derivatives of this compound?

- Answer: Palladium catalysts (e.g., Pd(PPh)) enable:

- Carbonylative Cyclization : React 6-bromo precursors with CO gas (1 atm) and alkenes to form ketone-functionalized dihydroquinolinones. Yields reach 60–85% with high regioselectivity .

- Perfluoroalkylation : Use Pd/Fe dual catalysis with perfluoroalkyl iodides to introduce CF or CF groups at the 6-position, enhancing bioactivity .

Q. What structural modifications enhance its inhibitory activity against neuronal nitric oxide synthase (nNOS)?

- Answer: SAR studies show:

- Methyl Substitution : 3,3-Dimethyl groups improve binding to nNOS’s hydrophobic pocket (IC ~0.2 µM) .

- Bromine Position : 6-Bromo substitution increases selectivity over eNOS (>100-fold) by sterically blocking non-target interactions .

- Side Chain Elongation : Adding 2-(dimethylamino)ethyl or piperidine groups to the N1 position enhances CNS permeability (logP ~2.5) .

Q. How can iron photoredox catalysis generate carbamoyl radicals for functionalizing this scaffold?

- Answer: Under blue LED light, FeCl catalyzes decarboxylation of oxamic acids to carbamoyl radicals. These add to electron-deficient alkenes on the quinoline ring, followed by cyclization to form polycyclic dihydroquinolinones (45–72% yield) .

Q. What analytical methods resolve contradictions in reported bioactivity data for dihydroquinolinone derivatives?

- Answer: Discrepancies often arise from:

- Enzyme Source : Recombinant human nNOS vs. rat brain extracts show varying IC values due to post-translational modifications .

- Assay Conditions : Radioactive -citrulline assays (pH 7.4, 37°C) vs. fluorometric methods may differ in sensitivity .

- Metabolic Stability : Hepatic microsome studies (e.g., t in rat liver S9 fractions) clarify discrepancies in in vivo efficacy .

Methodological Guidelines

- Handling Sensitive Intermediates : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions to the quinoline core) .

- Troubleshooting Low Yields : If cyclization fails, replace AlCl with BF-OEt to stabilize cationic intermediates .

- Safety Protocols : Adhere to GHS codes H315 (skin irritation) and H335 (respiratory irritation); use fume hoods and PPE during bromine handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.